N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]acetamide
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Overview
Description
N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]acetamide is an organic compound with the molecular formula C11H13NO3 It is known for its unique chemical structure, which includes a hydroxy group, a methylphenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]acetamide typically involves the reaction of 4-methylphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing costs .
Chemical Reactions Analysis
Types of Reactions
N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylphenylglyoxylic acid.
Reduction: Formation of 4-methylphenylethanol.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)acetamide
- N-(2-hydroxyphenyl)acetamide
- N-(4-hydroxyphenyl)acetamide
Uniqueness
N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]acetamide is unique due to the presence of both a hydroxy group and a methylphenyl group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]acetamide |
InChI |
InChI=1S/C11H13NO3/c1-7-3-5-9(6-4-7)10(14)11(15)12-8(2)13/h3-6,11,15H,1-2H3,(H,12,13) |
InChI Key |
ATFJORXVADXPNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC(=O)C)O |
Origin of Product |
United States |
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